molecular formula C22H20N2O B4140347 [1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol

[1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol

Cat. No. B4140347
M. Wt: 328.4 g/mol
InChI Key: JJCXZKVCFIKTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol, also known as MBPM, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a benzimidazole derivative that exhibits potent biological activity, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the pathogenesis of diseases. For example, [1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, [1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol has been shown to exhibit low toxicity levels, making it a safe candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the major advantages of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol is its potent biological activity, which makes it a promising candidate for drug development. Additionally, the synthesis of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol is relatively simple and can be performed on a large scale. However, one of the limitations of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol. One potential direction is the optimization of the synthesis method to improve the yield and purity of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol. Additionally, further studies are needed to elucidate the mechanism of action of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol and its potential applications in the treatment of various diseases. Finally, the development of new drug delivery systems that can improve the solubility and bioavailability of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol could lead to the development of more effective drugs.

Scientific Research Applications

[1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Several studies have reported that [1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, [1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol has been shown to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-16-8-7-9-17(14-16)15-24-20-13-6-5-12-19(20)23-22(24)21(25)18-10-3-2-4-11-18/h2-14,21,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCXZKVCFIKTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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